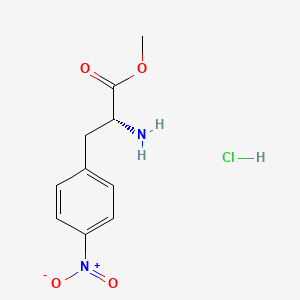

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Description

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a nitro-substituted phenyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The compound exists as a crystalline powder with a melting point of 224°C and a purity of ≥98.0% (HPLC). The nitro group imparts strong electron-withdrawing properties, influencing its reactivity and applications in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemical intermediates. Its stereochemistry (R-configuration) is critical for interactions in chiral environments, such as enzyme-binding sites .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chiral compound with significant potential in biological applications due to its unique structural features, including an amino acid derivative and a nitro group. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 260.68 g/mol

- Chirality : The compound features a chiral center at the second carbon atom, which is critical for its biological interactions.

The presence of both an amino group and a nitrophenyl substituent suggests that this compound may interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is hypothesized to act through several mechanisms:

- Interaction with Receptors : It may modulate neurotransmitter receptors due to its structural similarities to neurotransmitters, potentially influencing signal transduction pathways.

- Enzyme Substrate : The compound can act as a substrate for enzymes involved in amino acid metabolism, affecting protein synthesis and neurotransmitter production.

- Oxidative Stress Response : It may also play a role in cellular responses to oxidative stress, which is crucial for maintaining cellular health.

Biological Activity

Research indicates that compounds similar to (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride often exhibit various biological activities:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antiviral Activity : Related compounds have shown antiviral activity, indicating that (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride could have similar effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Similar structure but different chirality | Potentially different biological activity |

| Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Ethyl instead of methyl group | Different solubility properties |

| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate | Amino group instead of nitro group | Different reactivity due to amino substitution |

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities associated with (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride and related compounds:

- Neuropharmacological Studies : Research has indicated that compounds with similar structures can modulate receptor activity, suggesting that this compound might influence neuropharmacological pathways.

- Antiviral Screening : In vitro studies have shown that related compounds exhibit antiviral properties against various viruses, highlighting the need for further investigation into the antiviral potential of (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride .

- Metabolic Pathway Interaction : Investigations into its role as an enzyme substrate have revealed insights into how this compound could affect metabolic pathways involving amino acids and neurotransmitters.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Commercial Availability and Pricing

- The target compound is priced competitively with similar amino acid derivatives. For example, Isopropyl (S)-2-amino-3-(methylamino)propanoate HCl costs $310/g, while halogenated variants (e.g., 4-F) are typically cheaper due to simpler synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires enantioselective methods to preserve the (R)-configuration. Common approaches include asymmetric hydrogenation or enzymatic catalysis. For example, chiral auxiliaries or catalysts like Ru-BINAP complexes can ensure stereochemical control. Post-synthesis, purification via chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) is critical to isolate the desired enantiomer. Monitoring enantiomeric excess (EE) via polarimetry or chiral GC/MS validates purity .

Q. How is the chiral configuration of the compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (part of the SHELX suite), crystallographic data can resolve the absolute configuration . Alternatively, circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) provide supplementary confirmation of chirality .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm for nitro group absorption).

- Stability : Accelerated stability studies under varying pH (1–13), temperature (4°C–40°C), and light exposure. LC-MS tracks degradation products, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., competition with ³H-GABA for GABAₐ receptors) quantify affinity (Kᵢ). Use transfected HEK293 cells expressing human receptors for specificity.

- In silico : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding poses and stability.

- Functional assays : Calcium imaging or patch-clamp electrophysiology to assess receptor activation/inhibition .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, receptor isoform). Strategies include:

- Orthogonal assays : Validate results using both binding (e.g., SPR) and functional (e.g., cAMP accumulation) assays.

- Structural analogs : Compare activity with derivatives (e.g., nitro-to-amine substitution) to identify critical pharmacophores .

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent/DMSO concentration .

Q. What role does the nitro group play in the compound’s reactivity and biological activity?

- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Its electron-withdrawing nature also stabilizes transition states in catalytic processes. To test this, synthesize analogs (e.g., 4-aminophenyl variant) and compare:

- Reactivity : Nitro reduction kinetics (e.g., hydrogenation with Pd/C).

- Biological activity : IC₅₀ shifts in receptor assays .

Comparative Structural Analysis

Q. How does the (R)-configuration influence biological activity compared to (S)-enantiomers?

- Methodological Answer : Enantiomers often exhibit divergent receptor binding due to stereospecific pockets. For example:

- Case Study : (R)-enantiomers of similar compounds show 10-fold higher affinity for NMDA receptors than (S)-forms. Test via enantiomer-selective assays (e.g., chiral stationary phase HPLC to isolate enantiomers pre-screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.